

Ac-Ile-Glu-Thr-Asp-PNA CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ac-Ile-Glu-Thr-Asp-PNA

Cat. No.: B1344025

Get Quote

Technical Guide: Ac-IIe-Glu-Thr-Asp-pNA (Ac-IETD-pNA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chromogenic caspase-8 substrate, **Ac-Ile-Glu-Thr-Asp-pNA** (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide). This document details its chemical properties, mechanism of action, applications in apoptosis research, and a general protocol for its use in enzymatic assays.

Core Data Presentation



Property	Value	Reference
CAS Number	219138-21-3	[1][2][3]
Molecular Formula	C27H38N6O12	[1][2][3]
Molecular Weight	638.62 g/mol	[1][2]
Synonyms	Ac-IETD-pNA, Caspase-8 Chromogenic Substrate I	[3][4]
Purity	≥95% to ≥98% (vendor specific)	[3][4]
Appearance	Solid powder	[5]
Storage Conditions	-20°C	[3][4]
Solubility	Soluble in DMSO, Formic Acid, and Water	[3][5]

Introduction and Mechanism of Action

Ac-Ile-Glu-Thr-Asp-pNA is a synthetic tetrapeptide that serves as a specific chromogenic substrate for caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis.[5][6] The peptide sequence, IETD, mimics the cleavage site in pro-caspase-3, a downstream effector caspase.[5]

The principle of its use in assays is straightforward. In the presence of active caspase-8, the enzyme specifically recognizes and cleaves the peptide bond C-terminal to the aspartate residue. This cleavage releases the p-nitroaniline (pNA) moiety, which is a yellow chromophore. The amount of released pNA can be quantitatively measured by monitoring the absorbance of light at 405 nm.[4][6] The intensity of the yellow color is directly proportional to the caspase-8 activity in the sample.

This substrate is also recognized by other caspases to a lesser extent, including caspase-6, caspase-10, and granzyme B, which should be considered when designing experiments.[5]

Applications in Research and Drug Development



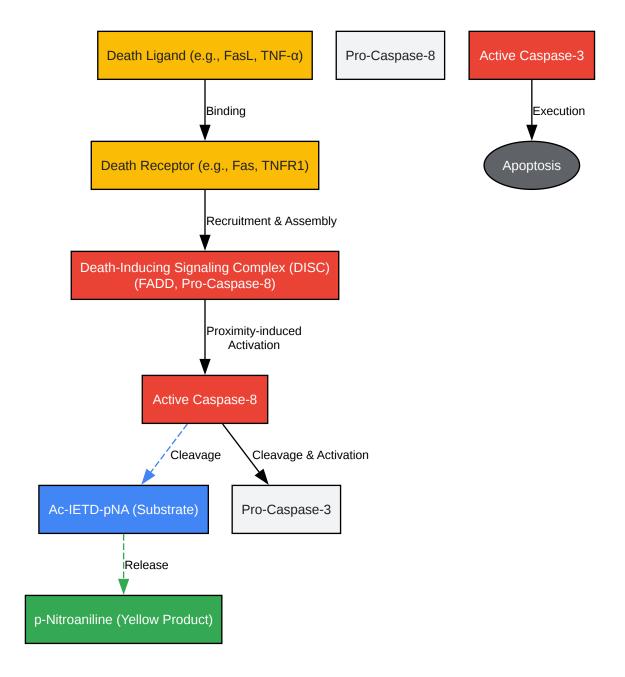
The specificity and reliability of Ac-IETD-pNA make it an invaluable tool for:

- Quantifying Caspase-8 Activity: It is widely used in biochemical assays to measure the enzymatic activity of caspase-8 in cell lysates and purified enzyme preparations.
- Studying Apoptosis: As a key initiator of the extrinsic apoptotic pathway, monitoring caspase-8 activity provides critical insights into the mechanisms of programmed cell death.
- High-Throughput Screening: The colorimetric nature of the assay makes it suitable for highthroughput screening of potential inhibitors or activators of caspase-8, aiding in drug discovery and development.
- Diagnostic Research: Its application extends to the development of diagnostic tools for diseases where apoptosis plays a significant role.

Signaling Pathway

Ac-IETD-pNA is utilized to probe the activity of caspase-8, a critical upstream enzyme in the death receptor-mediated apoptotic pathway. The activation of this pathway is a fundamental process in cellular homeostasis and disease.





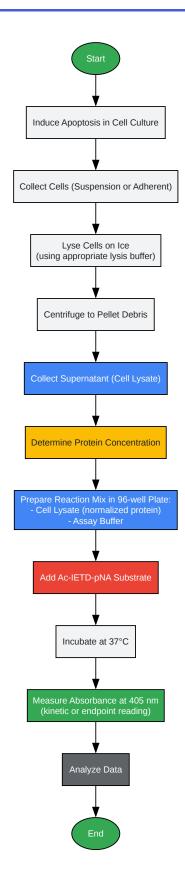
Click to download full resolution via product page

Caption: Death Receptor-Mediated Apoptosis Pathway and Ac-IETD-pNA Cleavage.

Experimental Protocols

The following provides a generalized workflow for a colorimetric caspase-8 activity assay using Ac-IETD-pNA. Specific concentrations and incubation times may need to be optimized for your experimental system.





Click to download full resolution via product page

Caption: General Workflow for a Caspase-8 Colorimetric Assay.



Detailed Methodologies

- 1. Reagent Preparation:
- Lysis Buffer: A common lysis buffer composition is 250 mM HEPES (pH 7.4), 25 mM CHAPS, and 25 mM DTT.
- Assay Buffer: A typical 1x assay buffer may contain 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT.
- Ac-IETD-pNA Substrate Stock Solution: Prepare a stock solution (e.g., 2 mM) by dissolving the Ac-IETD-pNA powder in an appropriate solvent like DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]
- 2. Sample Preparation (Cell Lysates):
- Induce apoptosis in your cell line of interest using a known stimulus. A negative control (uninduced cells) should be run in parallel.
- For adherent cells, detach them using trypsin and collect by centrifugation. For suspension cells, collect directly by centrifugation.
- Wash the cell pellet with ice-cold PBS.
- Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 μL per 2 million cells) and incubate on ice for 30 minutes, vortexing occasionally.[8]
- Centrifuge the lysate at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspases.
- Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
- 3. Assay Procedure (96-well plate format):



- To each well, add a standardized amount of protein from the cell lysate (e.g., 50-100 μg).
- Add assay buffer to bring the total volume to 90 μL.
- To initiate the reaction, add 10 μL of the 2 mM Ac-IETD-pNA substrate solution to each well, for a final concentration of 0.2 mM.
- Incubate the plate at 37°C for 2-4 hours, or as determined by optimization experiments.[8]
- Measure the absorbance at 405 nm using a microplate reader. The readings can be taken at multiple time points (kinetic assay) or at a single endpoint.
- 4. Data Analysis:
- The caspase-8 activity can be expressed as the change in absorbance per unit of time per milligram of protein.
- Compare the activity in the induced samples to the uninduced control to determine the foldincrease in caspase-8 activity.

This comprehensive guide provides essential information for the effective use of **Ac-Ile-Glu-Thr-Asp-pNA** in research and development. For specific applications, further optimization of the provided protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ac-lle-Glu-Thr-Asp-pNA | 219138-21-3 | FA110803 [biosynth.com]
- 2. AC-IETD-PNA (Caspase-8 Chromogenic Substrate) Datasheet DC Chemicals [dcchemicals.com]
- 3. tribioscience.com [tribioscience.com]
- 4. caymanchem.com [caymanchem.com]



- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. file.elabscience.com [file.elabscience.com]
- To cite this document: BenchChem. [Ac-Ile-Glu-Thr-Asp-PNA CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344025#ac-ile-glu-thr-asp-pna-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com